molecular formula C19H18F2N2O2 B7532043 N-(2,4-difluorophenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(2,4-difluorophenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Katalognummer B7532043
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: QRCLDAIJSWPHLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the field of scientific research. DFP-10825 is a pyrrolidine-based compound that has been synthesized and studied for its potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting the activity of HDACs, DFP-10825 may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, DFP-10825 has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential use in the treatment of this disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DFP-10825 is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of DFP-10825 is its poor solubility in water, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of DFP-10825. One potential direction is the development of DFP-10825-based anticancer drugs. Another potential direction is the study of DFP-10825 in combination with other anticancer drugs to enhance its antitumor activity. In addition, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential use in the treatment of Alzheimer's disease.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has gained significant attention in the field of scientific research. It has been shown to exhibit potent antitumor activity and has potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential use in the development of anticancer drugs and the treatment of Alzheimer's disease.

Synthesemethoden

DFP-10825 is synthesized by reacting 2,4-difluoroaniline with 2-phenylacetylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure DFP-10825.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10825 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a role in the pathogenesis of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c20-14-8-9-16(15(21)12-14)22-19(25)17-7-4-10-23(17)18(24)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,17H,4,7,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCLDAIJSWPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.